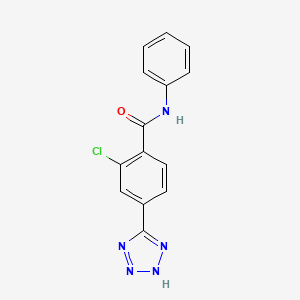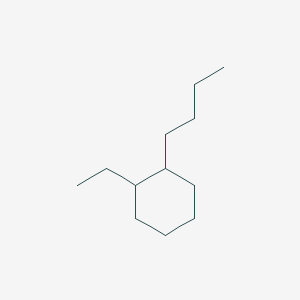
1-Butyl-2-ethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-ethylcyclohexane is an organic compound with the molecular formula C₁₂H₂₄. It is a derivative of cyclohexane, where the hydrogen atoms at positions 1 and 2 are substituted by butyl and ethyl groups, respectively. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-ethylcyclohexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclohexane using butyl and ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often used to facilitate the hydrogenation process. The reaction is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-ethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert any functional groups back to alkanes.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
1-Butyl-2-ethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the conformational analysis of substituted cyclohexanes and their stereochemical properties.
Biology: It serves as a reference compound in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research on its derivatives has potential implications in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1-butyl-2-ethylcyclohexane involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In biological systems, its derivatives may interact with lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
- 1-Methyl-2-ethylcyclohexane
- 1-Butyl-3-ethylcyclohexane
- 1-Butyl-2-methylcyclohexane
Comparison: 1-Butyl-2-ethylcyclohexane is unique due to the specific positioning of the butyl and ethyl groups on the cyclohexane ring. This unique substitution pattern influences its conformational stability and reactivity compared to other substituted cyclohexanes. For instance, 1-methyl-2-ethylcyclohexane has a different steric hindrance and electronic environment, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
657389-09-8 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1-butyl-2-ethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-5-8-12-10-7-6-9-11(12)4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
HQQITQVSGARNMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


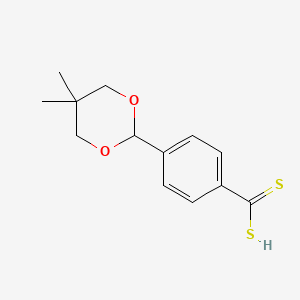
![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
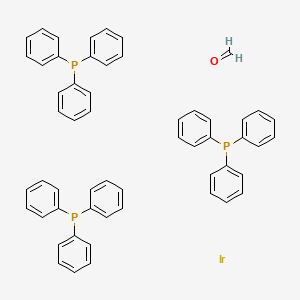
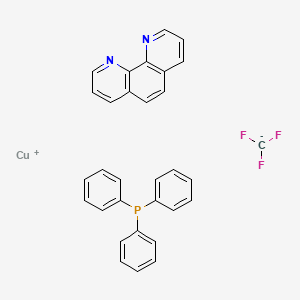
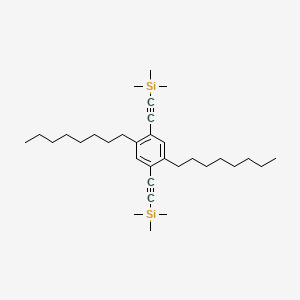
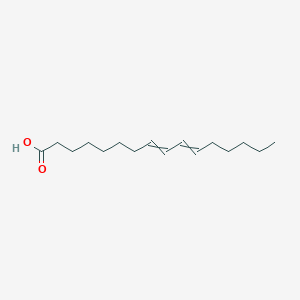

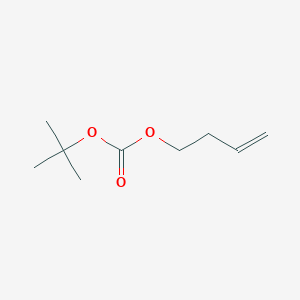

![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

